molecular formula C10H8BrNO B14050446 1-(2-Bromo-3-cyanophenyl)propan-2-one

1-(2-Bromo-3-cyanophenyl)propan-2-one

Cat. No.: B14050446
M. Wt: 238.08 g/mol
InChI Key: WXCAJVKCXZBZRJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-cyanophenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with bromo (Br) and cyano (CN) groups at the ortho and para positions, respectively. Its molecular formula is C₁₀H₈BrNO (MW ≈ 237.9 g/mol).

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-3-(2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H8BrNO/c1-7(13)5-8-3-2-4-9(6-12)10(8)11/h2-4H,5H2,1H3

InChI Key

WXCAJVKCXZBZRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-3-cyanophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyanophenylpropan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-cyanophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Corresponding substituted products like amines or thioethers.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized compounds.

Scientific Research Applications

1-(2-Bromo-3-cyanophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-cyanophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and the carbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyanophenyl group can also contribute to the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

(a) 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one ()

  • Structure: Propan-1-one (acetophenone derivative) with Br at the α-carbon and a 3-chloro-4-methylphenyl group.
  • Substituent Effects :
    • Chloro (Cl) and methyl (CH₃) groups at meta and para positions create a mixed electronic environment (Cl is electron-withdrawing, CH₃ is electron-donating).
    • Br at the α-carbon enhances electrophilicity at the carbonyl group compared to the target compound’s propan-2-one structure.
  • Applications : Likely used as a building block for pharmaceuticals or agrochemicals due to halogenated aromatic systems.

(b) 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one ()

  • Structure: α,β-unsaturated ketone (prop-2-en-1-one) with Br at the β-carbon and a sydnone ring.
  • Key Differences: The conjugated enone system increases reactivity in cycloadditions or Michael additions, unlike the saturated propan-2-one in the target compound. The sydnone ring (a mesoionic heterocycle) introduces unique electronic properties and biological activity .

Aliphatic and Heterocyclic Derivatives

(a) (S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) ()

  • Structure : Propan-2-one attached to a piperidine ring (a cyclic secondary amine).
  • Functional Differences: The piperidine moiety confers basicity and bioactivity (anti-helminthic properties), contrasting with the aromatic Br/CN groups in the target compound. Polar amine group enhances water solubility compared to the hydrophobic bromo-cyanophenyl system .

(b) 1-(Furan-2-yl)propan-2-one ()

  • Structure : Propan-2-one linked to a furan ring.
  • Reactivity :
    • The electron-rich furan oxygen directs electrophilic substitution reactions, whereas the target compound’s electron-deficient phenyl ring favors nucleophilic attacks.
    • Lower thermal stability due to the furan ring’s susceptibility to oxidation .

Positional Isomers and Ketone Variants

(a) 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one ()

  • Structure : Propan-1-one attached to a sulfonated indole ring with a bromomethyl group.
  • Key Contrasts: The propan-1-one (acetophenone) configuration places the ketone adjacent to the indole ring, altering steric and electronic interactions compared to the target’s propan-2-one. Bromomethyl group acts as a leaving group, enabling alkylation or elimination reactions .

Comparative Data Table

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
1-(2-Bromo-3-cyanophenyl)propan-2-one 2-Br, 3-CN phenyl; propan-2-one C₁₀H₈BrNO High electrophilicity; synthetic intermediate -
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one α-Br; 3-Cl, 4-CH₃ phenyl; propan-1-one C₁₀H₁₀BrClO Halogenated building block; agrochemicals
(S)-1-(Piperidin-2-yl)propan-2-one Piperidine; propan-2-one C₈H₁₅NO Anti-helminthic; alkaloid
1-(Furan-2-yl)propan-2-one Furan; propan-2-one C₇H₈O₂ Polar solvent; labile to oxidation

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